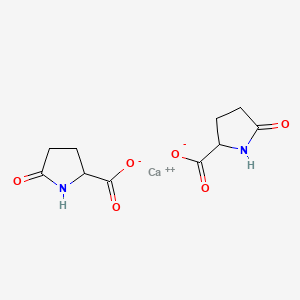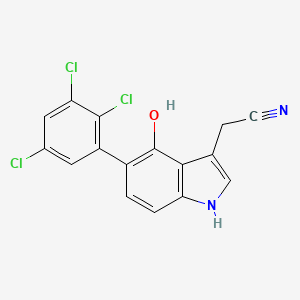
Cyclonon-5-ynol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonon-5-ynol is a medium-ring cycloalkyne with a hydroxyl group attached to the fifth carbon of the nine-membered ring. This compound is of significant interest due to its unique structural properties and reactivity, making it a valuable substrate in various synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclonon-5-ynol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-trans-cycloalkene derivatives with potassium t-butoxide in anhydrous dimethyl sulphoxide solution at room temperature. This reaction yields the corresponding cycloalkyne, which can then be converted into this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclonon-5-ynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne bond can be reduced to form a cycloalkane or cycloalkene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclonon-5-one.
Reduction: Cyclononane or cyclononene.
Substitution: Cyclonon-5-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Cyclonon-5-ynol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of cyclonon-5-ynol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclonon-5-ynol can be compared with other medium-ring cycloalkynes and hydroxylated cycloalkynes, such as:
Cyclonon-1-en-5-yne: Similar structure but with a double bond, leading to different reactivity.
Cyclonon-2-ynol: Hydroxyl group at a different position, affecting its chemical behavior.
Cyclonon-1-en-3-yne: Another isomer with distinct properties and applications.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
cyclonon-5-yn-1-ol |
InChI |
InChI=1S/C9H14O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,3-8H2 |
InChI-Schlüssel |
XCTVPNZPDULRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC#CCCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)



![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)






